molecular formula C8H7NO2 B1301795 2-(Pyridin-2-yl)malonaldehyde CAS No. 212755-83-4

2-(Pyridin-2-yl)malonaldehyde

Cat. No. B1301795
M. Wt: 149.15 g/mol
InChI Key: ZQMMLUFYTCOQTB-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)malonaldehyde is a compound that can be inferred to have a pyridine ring attached to a malonaldehyde moiety. While the provided papers do not directly discuss 2-(Pyridin-2-yl)malonaldehyde, they do provide insights into the synthesis and properties of related pyridine derivatives and their potential reactions.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One approach is the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives from pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile . Another method involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles to produce functionalized 2-amino hydropyridines and 2-pyridinones . These methods suggest that the synthesis of 2-(Pyridin-2-yl)malonaldehyde could potentially be achieved through similar multicomponent reactions involving pyridine and malononitrile.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various substituents affecting the overall conformation. For instance, the dipole moments and molar Kerr constants of pyridine-2-aldehyde and related compounds indicate the presence of planar s-trans- and s-cis-conformers . This information suggests that 2-(Pyridin-2-yl)malonaldehyde may also exhibit different conformations depending on the substituents and reaction conditions.

Chemical Reactions Analysis

Pyridine derivatives can participate in a range of chemical reactions. The Michael addition reaction of aldehydes with β-nitroalkenes catalyzed by organocatalysts is one such reaction, yielding γ-nitro aldehydes . This implies that 2-(Pyridin-2-yl)malonaldehyde could potentially undergo similar nucleophilic addition reactions, given the presence of the aldehyde functional group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be deduced from their synthesis and molecular structure. For example, the synthesis of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids indicates that pyridine derivatives can be stable under certain conditions and can undergo selective cleavage . This suggests that 2-(Pyridin-2-yl)malonaldehyde may have specific stability properties and reactivity profiles that could be exploited in synthetic chemistry.

Scientific Research Applications

Application in Pharmacology

2-(Pyridin-2-yl)malonaldehyde has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Application in Medicinal Chemistry

Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties .

Application in Organic Chemistry

2-(Pyridin-2-yl)malonaldehyde has been used in the synthesis of triaryloxazole . Triaryloxazoles are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science . The specific methods of synthesis and the results obtained are not detailed in the source .

Application in the Synthesis of Indolizines

A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed, which provides a straightforward access to structurally diverse methylthio-substituted indolizines . A series of 1,2,3-trisubstituted indolizines are readily synthesized in modest yields .

Safety And Hazards

2-(Pyridin-2-yl)malonaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2-pyridin-2-ylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMMLUFYTCOQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371940
Record name 2-(2-Pyridyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)malonaldehyde

CAS RN

212755-83-4
Record name 2-(2-Pyridyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Pyridyl)malondialdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Yang, JX Chen, Y Fu, K Chen, J He… - … Process Research & …, 2014 - ACS Publications
A concise, environmentally benign, and cost-effective route was developed for the large-scale preparation of 1, a novel oxazolidinone antibacterial candidate. The key intermediate 2-(1-…
Number of citations: 14 pubs.acs.org
E Elzein, V Palle, Y Wu, T Maa, D Zeng… - Journal of medicinal …, 2004 - ACS Publications
We describe the synthesis of new high affinity and selective A 3 -adenosine receptor (A 3 -AdoR) agonists. Introduction of a methyl group at the N 6 -position of the A 2A -AdoR selective …
Number of citations: 46 pubs.acs.org
C Gong, T Yang, X Yang, Y Liu, W Ang, J Tang, W Pi… - Nanoscale, 2013 - pubs.rsc.org
In this work, a novel oxazolidinone compound FYL-67 was synthesized, and the obtained FYL-67 could form nanoassemblies in aqueous solution by a self-assembly method without …
Number of citations: 13 pubs.rsc.org

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